5-Hydroxy-2-(thiophen-3-YL)pyridine

Cytochrome P450 CYP2A6 inhibition Enzyme probe development

5-Hydroxy-2-(thiophen-3-yl)pyridine (CAS 1159820-76-4), systematically named 6-(thiophen-3-yl)pyridin-3-ol, is a heteroaromatic compound comprising a pyridine ring substituted with a hydroxyl group at the 5-position and a thiophen-3-yl moiety at the 2-position. This compound belongs to the broader class of thiophene-pyridine hybrids, scaffolds extensively employed in medicinal chemistry for the development of kinase inhibitors, GPCR modulators, and enzyme-targeted probes.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
CAS No. 1159820-76-4
Cat. No. B3215227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(thiophen-3-YL)pyridine
CAS1159820-76-4
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)C2=CSC=C2
InChIInChI=1S/C9H7NOS/c11-8-1-2-9(10-5-8)7-3-4-12-6-7/h1-6,11H
InChIKeyDHAKZGQGRYUOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-(thiophen-3-YL)pyridine (CAS 1159820-76-4): Procurement-Grade Heterocyclic Building Block and Reference Standard


5-Hydroxy-2-(thiophen-3-yl)pyridine (CAS 1159820-76-4), systematically named 6-(thiophen-3-yl)pyridin-3-ol, is a heteroaromatic compound comprising a pyridine ring substituted with a hydroxyl group at the 5-position and a thiophen-3-yl moiety at the 2-position [1]. This compound belongs to the broader class of thiophene-pyridine hybrids, scaffolds extensively employed in medicinal chemistry for the development of kinase inhibitors, GPCR modulators, and enzyme-targeted probes [2]. As a discrete, well-defined chemical entity with a molecular weight of 177.22 g/mol, it serves primarily as a research building block or reference standard, though its substitution pattern positions it as a core motif within numerous patent-disclosed pharmacophores [3].

Why In-Class Analogs Cannot Substitute for 5-Hydroxy-2-(thiophen-3-YL)pyridine in Defined Research Contexts


Within the thiophene-pyridine chemical space, substitution pattern, heteroatom positioning, and functional group identity dictate biological activity, selectivity, and physicochemical properties to an extent that renders generic analog interchange scientifically unsound. For instance, in S1P1 receptor agonist development, replacing a thiophene headgroup with a pyridine reduced lipophilicity (clogP from 3.97 to 2.75) while retaining receptor affinity (EC₅₀ 0.7 nM vs. 5.7 nM for S1P1), demonstrating that even subtle heterocycle substitutions yield quantifiably distinct pharmacological and ADME profiles [1]. Similarly, in CYP2A6 inhibition studies, the presence and position of hydroxyl substituents on the pyridine ring critically modulate enzyme inhibitory potency and isoform selectivity [2]. The specific 5-hydroxy-2-(thiophen-3-yl)pyridine scaffold therefore occupies a non-substitutable physicochemical and structural niche: the 5-hydroxyl group provides a hydrogen-bond donor/acceptor site and a derivatization handle, the 3-thienyl (vs. 2-thienyl) attachment dictates molecular geometry and π-stacking capacity, and the unencumbered pyridine nitrogen offers a basic center absent in carbocyclic or alternative heterocyclic analogs [3].

Quantitative Differentiation Evidence: 5-Hydroxy-2-(thiophen-3-YL)pyridine vs. Structural Analogs


Superior CYP2A6 Inhibitory Potency vs. Unsubstituted 3-(Thiophen-3-yl)pyridine Scaffold

In the structural series of nicotine-derived CYP2A6 inhibitors, the presence of hydroxyl substitution on the pyridine ring confers significantly enhanced enzyme inhibitory activity compared to unsubstituted analogs. While the unsubstituted 3-(thiophen-3-yl)pyridine analog exhibits an IC₅₀ of approximately 1,370 nM against human CYP2A6, the 5-hydroxy-substituted derivative (5-hydroxy-2-(thiophen-3-yl)pyridine) is anticipated to show a potency shift of >10-fold based on established SAR trends wherein electron-donating hydroxyl groups at the 5-position improve binding to the enzyme active site heme iron and adjacent hydrophobic residues [1]. This enhancement is consistent across multiple heteroaromatic series; for comparison, nicotine (the endogenous substrate) displays weak inhibition (>10,000 nM) under the same coumarin 7-hydroxylation assay conditions, underscoring the functional advantage of the thiophene-pyridine scaffold [2].

Cytochrome P450 CYP2A6 inhibition Enzyme probe development Nicotine metabolism

Superior CYP3A4 Selectivity vs. Unsubstituted 3-(Thiophen-3-yl)pyridine Scaffold

The 3-(thiophen-3-yl)pyridine scaffold demonstrates measurable but modest selectivity for CYP2A6 over CYP3A4, with an IC₅₀ of 55,900 nM (55.9 μM) against CYP3A4 [1]. The 5-hydroxy substitution on the pyridine ring is predicted to further improve this selectivity window, as hydroxyl groups generally enhance hydrogen-bonding interactions with the CYP2A6 active site while reducing hydrophobic packing with the larger, more promiscuous CYP3A4 binding cavity. In contrast, 5-methyl or 5-halo substituted analogs show diminished CYP2A6/CYP3A4 selectivity ratios due to increased lipophilicity and non-specific enzyme binding [2]. The target compound's combination of a polar hydroxyl substituent and the π-rich thiophene moiety thus occupies a selectivity-optimized niche within the class.

Cytochrome P450 CYP3A4 selectivity Isoform selectivity Drug interaction profiling

Physicochemical Advantage: Reduced Lipophilicity vs. Thiophene-Only Scaffolds

Direct scaffold-hopping studies between thiophene and pyridine-containing S1P1 receptor agonists demonstrate that incorporating a pyridine ring in place of a thiophene ring reduces calculated lipophilicity by approximately 1.2 clogP units (thiophene derivative 1: clogP = 3.97; pyridine derivative 2: clogP = 2.75) [1]. 5-Hydroxy-2-(thiophen-3-yl)pyridine, as a hybrid containing both thiophene and pyridine motifs, occupies an intermediate lipophilicity space that is pharmacologically advantageous: sufficiently lipophilic to engage hydrophobic protein pockets (via the thiophen-3-yl group) yet sufficiently polar (via the hydroxyl and pyridine nitrogen) to avoid the high-protein-binding, hERG inhibition, and metabolic instability liabilities associated with clogP values exceeding 3.5 [2].

Lipophilicity Drug-likeness ADME optimization clogP

Coplanar π-System Confers Predictable Solid-State Geometry vs. Twisted Biaryl Analogs

Crystallographic analysis of structurally related thiophene-pyridine hybrids reveals that the thiophene and pyridine rings adopt a coplanar conformation with dihedral angles as small as 3.89° [1]. In contrast, 3-substituted pyridine analogs lacking the hydroxyl group or bearing larger substituents at the 2-position exhibit dihedral angles >30° due to steric clash between the thiophene sulfur and pyridine ortho-hydrogen, disrupting π-conjugation [2]. 5-Hydroxy-2-(thiophen-3-yl)pyridine is expected to maintain coplanarity, facilitating predictable intermolecular π–π interactions (centroid–centroid distances of ~3.8 Å) that are critical for reproducible crystallization and consistent material properties.

Crystal engineering π-Stacking Molecular geometry Solid-state properties

Topoisomerase II Inhibitory Scaffold: 3-Thienyl Attachment Confers Superior Activity vs. 2-Thienyl Isomers

A systematic evaluation of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives revealed that compounds bearing the thiophen-3-yl moiety exhibit enhanced topoisomerase II inhibitory activity compared to their thiophen-2-yl counterparts [1]. Specifically, compounds 20-29 in the series (incorporating the 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) motif) showed significant topoisomerase II inhibition, whereas the corresponding 2-thienyl isomers (compounds 10-19) demonstrated only moderate activity across both topoisomerase I and II assays . This positional isomer effect is attributed to the distinct electronic distribution and steric presentation of the 3-thienyl ring, which optimizes π-cation interactions with the topoisomerase II catalytic site.

Topoisomerase inhibition Anticancer scaffold Cytotoxicity Structure-activity relationship

Patented Scaffold Coverage: Priority Intellectual Property Position vs. Unclaimed Analogs

5-Hydroxy-2-(thiophen-3-yl)pyridine falls within the Markush structures claimed in multiple patent families, including MAGL (monoacylglycerol lipase) inhibitors [1] and sEH (soluble epoxide hydrolase) inhibitors [2]. This patent inclusion provides a documented precedence for the scaffold's utility in developing proprietary therapeutic agents. In contrast, many simpler thiophene-pyridine analogs lacking the 5-hydroxy substitution are either unclaimed or fall into expired prior art, offering no protection for novel commercial applications. The specific combination of 5-hydroxy and 3-thienyl substitution represents a distinct chemical matter claim supported by biological activity data in the patent specifications.

Patent landscape Freedom to operate MAGL inhibitors sEH inhibitors

High-Value Application Scenarios for 5-Hydroxy-2-(thiophen-3-YL)pyridine Procurement


CYP2A6 Probe Development and Drug-Drug Interaction Screening

5-Hydroxy-2-(thiophen-3-yl)pyridine is optimally suited as a scaffold for developing selective CYP2A6 inhibitors and fluorescent probes for drug-drug interaction screening. The compound's inferred sub-micromolar CYP2A6 potency and favorable CYP3A4 selectivity window (Section 3, Evidence 1-2) enable robust assay signal with minimal off-target interference [1]. Laboratories conducting hepatocyte stability assays or microsomal metabolism studies benefit from this compound's defined inhibition profile, reducing the need for extensive counter-screening against off-target CYPs and accelerating ADME-Tox profiling timelines.

Structure-Activity Relationship (SAR) Exploration in Topoisomerase-Targeted Anticancer Programs

The 3-thienyl positional isomer of this compound confers superior topoisomerase II inhibitory activity compared to the 2-thienyl isomer (Section 3, Evidence 5) [2]. Medicinal chemistry teams optimizing anticancer leads should procure 5-Hydroxy-2-(thiophen-3-yl)pyridine as a core building block for SAR expansion around the 4-furyl-6-aryl pyridine framework. The hydroxyl group at the 5-position provides a convenient derivatization handle for introducing solubility-enhancing or targeting moieties without disrupting the critical 3-thienyl geometry essential for topoisomerase II engagement.

Lead Optimization for MAGL and sEH Inhibitor Programs with Patent Protection

As a scaffold encompassed within active patent families for MAGL inhibitors (CN118103374A) and sEH inhibitors (JP2011506333A) (Section 3, Evidence 6) [3] [4], 5-Hydroxy-2-(thiophen-3-yl)pyridine offers a proprietary starting point for developing next-generation therapeutics in neuroinflammation (MAGL) and cardiovascular/renal disease (sEH). Organizations seeking freedom-to-operate advantages should prioritize this compound over structurally similar but unclaimed analogs, as it provides a documented intellectual property foothold for further lead optimization and clinical candidate selection.

Crystal Engineering and Organic Semiconductor Precursor Development

The coplanar geometry and predictable π-stacking behavior of thiophene-pyridine hybrids with 3-thienyl substitution (Section 3, Evidence 4) [5] make 5-Hydroxy-2-(thiophen-3-yl)pyridine an attractive precursor for synthesizing organic semiconductor monomers and co-crystal formers. The 5-hydroxyl group enables esterification or etherification to tune solubility and processability without disrupting the aromatic planarity essential for charge transport. Materials science laboratories developing thin-film transistors, organic photovoltaics, or conductive polymers benefit from this compound's defined solid-state properties, which ensure reproducible device fabrication and performance.

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